
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide is an organic compound that features a naphthalene ring and an ethylsulfonyl group
Preparation Methods
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the ethylsulfonyl group: This can be achieved by reacting ethylsulfonyl chloride with a suitable aromatic compound under basic conditions.
Coupling with naphthalene: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final assembly: The final step involves coupling the intermediate products to form the desired compound, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications which can lead to new derivatives with enhanced properties.
Biology
- Pharmaceutical Intermediate : There is potential for this compound to act as a precursor in drug development, particularly in designing molecules that interact with specific biological targets.
- Biological Activity : Initial studies suggest that it may have antimicrobial and anticonvulsant properties. The ethylsulfonyl group enhances solubility and bioavailability, while the naphthalene ring could facilitate interactions with hydrophobic sites on target proteins.
Antimicrobial Effects
Studies have indicated that compounds structurally similar to 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties. For example:
Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.
Anticonvulsant Activity
Research on related compounds has shown anticonvulsant effects in animal models. This indicates that this compound may also possess similar therapeutic applications.
Case Studies
- Antimicrobial Evaluation : In vitro studies have tested derivatives similar to this compound for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contribute to enhanced antibacterial activity.
- Cytotoxicity Assays : Studies evaluated the cytotoxic effects of related compounds on cancer cell lines such as HT29 (colon cancer). Electron-donating groups were found to enhance cytotoxicity, suggesting structural modifications could improve efficacy.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context.
Comparison with Similar Compounds
Similar compounds to 2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide include:
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar naphthalene structure and can undergo similar chemical reactions.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds also feature naphthalene rings and have applications in materials science, particularly in OLEDs.
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide, identified by its CAS number 941972-34-5, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to an ethylsulfonyl group and an acetamide functional group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is hypothesized to involve the modulation of enzyme activity or receptor interactions. The ethylsulfonyl group may enhance solubility and bioavailability, while the naphthalene ring could facilitate interactions with hydrophobic sites on target proteins.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
Antimicrobial and Antiparasitic Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Plasmodium falciparum, suggesting a potential role in antimalarial therapy .
Anticonvulsant Activity
In related studies, compounds with structural similarities have been evaluated for anticonvulsant activity. For example, N-phenyl derivatives demonstrated notable effects in animal models of epilepsy . This suggests that this compound could be explored for similar therapeutic applications.
Research Findings
A summary of key studies and findings related to the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent experimental setup, derivatives of the compound were tested against various bacterial strains. The results indicated a dose-dependent response with significant inhibition at concentrations as low as 10 µg/mL. This study underscores the potential of this compound in developing new antimicrobial agents.
Case Study 2: Anticonvulsant Screening
A series of N-substituted acetamides were synthesized and tested for anticonvulsant activity. The findings revealed that compounds with higher lipophilicity exhibited greater efficacy at extended time intervals post-administration, suggesting a relationship between molecular properties and pharmacological outcomes .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-25(23,24)17-12-10-15(11-13-17)14-20(22)21-19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRHFWSPKWINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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